2-(1,2-Oxazol-3-yl)propan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-oxazol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,7)5-3-4-9-8-5/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUPUJREUJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isoxazol-3-yl Isopropylamine Scaffold: A Frontier in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoxazole Core
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and steric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] This guide focuses on a specific, yet underexplored, subclass: isoxazol-3-yl isopropylamine derivatives. While direct literature on this specific substitution pattern is sparse, this document will provide a comprehensive foundation by detailing the synthesis of the core 3-aminoisoxazole structure and exploring the known bioactivities and structure-activity relationships (SAR) of closely related analogues. This will serve as a critical resource for researchers aiming to investigate the therapeutic potential of this promising chemical space.
I. Synthesis of the 3-Aminoisoxazole Core: Foundational Methodologies
The synthesis of the 3-aminoisoxazole scaffold is the crucial first step towards accessing the target N-isopropyl derivatives. Several reliable methods have been established, primarily focusing on the construction of the isoxazole ring from acyclic precursors.
A. Cyclization of β-Ketonitriles with Hydroxylamine
A prevalent and robust method for the synthesis of 3-aminoisoxazoles involves the cyclization of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature, allowing for controlled synthesis of either the 3-amino or 5-amino isomer.[5]
Protocol 1: Synthesis of 3-Aminoisoxazole from a β-Ketonitrile [5]
-
Reaction Setup: To a solution of the desired β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to be between 7 and 8 using an appropriate base (e.g., sodium hydroxide solution).
-
Reaction Conditions: Maintain the reaction temperature at or below 45°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Upon completion of the initial reaction, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to facilitate the cyclization to the 3-aminoisoxazole.
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices: The careful control of pH is paramount in this synthesis. At a pH below 8, the hydroxylamine preferentially attacks the nitrile group, leading to the formation of the desired 3-aminoisoxazole upon cyclization.[5] Conversely, at a pH above 8 and at elevated temperatures, the reaction favors attack at the ketone, resulting in the 5-aminoisoxazole isomer.[5] The lower temperature helps to control the regioselectivity and prevent side reactions.
B. Synthesis from 3-Bromoisoxazolines
An alternative and versatile route to N-substituted 3-aminoisoxazoles proceeds through a 3-bromoisoxazoline intermediate. This method involves an addition-elimination reaction with the desired amine.[6]
Protocol 2: Synthesis of N-Substituted 3-Aminoisoxazoles from 3-Bromoisoxazolines [1][6]
-
Formation of 3-Aminoisoxazoline: In a suitable pressure vessel, combine the 3-bromo-5-substituted-isoxazoline (1.0 eq), the desired primary or secondary amine (e.g., isopropylamine, 2.0-3.0 eq), and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a solvent such as n-butanol.
-
Reaction Conditions: Heat the reaction mixture using microwave irradiation (e.g., at 160-200°C) or a conventional oil bath (e.g., at 84-120°C) for the required time (typically 1-4 hours for microwave heating). Monitor the reaction by TLC or LC-MS.
-
Isolation of 3-Aminoisoxazoline: After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the 3-aminoisoxazoline.
-
Oxidation to 3-Aminoisoxazole: Dissolve the purified 3-aminoisoxazoline (1.0 eq) in a suitable solvent like dichloromethane. Add imidazole (2.0 eq) followed by iodine (1.5 eq).
-
Reaction and Work-up: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution and extract the product with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.
Expertise & Experience: The use of microwave heating can significantly reduce reaction times for the amination step.[6] The choice of base in the oxidation step is critical; imidazole has been found to be particularly effective for this transformation.[6] This two-step approach allows for the introduction of a diverse range of amines, including isopropylamine, at a late stage of the synthesis.
Caption: Potential mechanism of action via RTK inhibition.
IV. Future Directions and Conclusion
The isoxazol-3-yl isopropylamine scaffold remains a largely unexplored area with significant therapeutic potential. Based on the robust bioactivities of related isoxazole derivatives, this class of compounds warrants further investigation. Future research should focus on:
-
Focused Synthesis: Development and optimization of synthetic routes to generate a library of isoxazol-3-yl isopropylamine derivatives with diverse substitutions at the 5-position.
-
Biological Screening: Comprehensive screening of these novel compounds against a panel of cancer cell lines, microbial strains, and inflammatory targets.
-
In-depth SAR Studies: Elucidation of the specific structure-activity relationships to guide the design of next-generation compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by the most promising candidates.
V. References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 23, 2026, from
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. (2001, March 29). PubMed. Retrieved February 23, 2026, from [Link]
-
Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
US3435047A - Process for preparing 3-aminoisoxazole derivatives. (n.d.). Google Patents. Retrieved February 23, 2026, from
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009, February 11). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. Retrieved February 23, 2026, from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved February 23, 2026, from [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023, February 2). MDPI. Retrieved February 23, 2026, from [Link]
-
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2015, December 15). ARC Journals. Retrieved February 23, 2026, from [Link]
-
Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. (2017, September 15). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved February 23, 2026, from [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved February 23, 2026, from [Link]
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
Sources
Technical Guide: Isoxazole Amine Scaffolds in Fragment-Based Drug Discovery (FBDD)
Executive Summary
Isoxazole amines represent a high-value, privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] They offer a unique combination of structural rigidity, defined hydrogen-bonding vectors, and favorable physicochemical properties (low molecular weight, high solubility). However, they present a dichotomy: while the 3-aminoisoxazole is a robust amide bioisostere, the 5-aminoisoxazole isomer introduces significant chemical instability risks (ring opening) that can derail lead optimization.
This guide provides a technical roadmap for deploying isoxazole amines in FBDD, focusing on regioselective synthesis, stability profiling, and fragment growing strategies.
The Pharmacophore: Physicochemical & Structural Analysis
The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids, providing a rigid linker that reduces the entropic penalty of binding.
Comparative Properties of Isomers
The position of the amine group dictates the electronic environment and stability.
| Property | 3-Aminoisoxazole | 4-Aminoisoxazole | 5-Aminoisoxazole |
| Electronic Character | Electron-deficient aromatic amine.[1] | Electron-rich (enamine-like character).[1] | Highly polarized; chemically labile.[1] |
| pKa (Conjugate Acid) | ~2.0 - 2.5 (Weak base) | ~4.5 - 5.0 | ~1.5 (Very weak base) |
| H-Bonding | Donor (NH2) + Acceptor (N2).[1] Mimics Adenine N1/N6.[1] | Donor (NH2).[1] | Donor (NH2) + Acceptor (O1).[1] |
| Chemical Stability | High. Resistant to hydrolysis.[1] | High. Stable to most coupling conditions.[1] | Low. Prone to base-catalyzed ring opening (Kemp elimination type).[1] |
| Synthetic Access | Moderate (Regiocontrol required).[1] | Difficult (Requires nitration/reduction). | Easy (from |
Bioisosteric Utility
-
Amide Mimicry: The 3-aminoisoxazole core superimposes well with the cis-amide bond geometry, positioning the amine protons and the ring nitrogen to engage in H-bonding networks similar to peptide backbones.
-
Kinase Hinge Binders: The N2 nitrogen and the exocyclic amine often serve as a donor-acceptor motif for binding to the ATP-binding hinge region of kinases (e.g., Valdecoxib derivatives).
Synthetic Access & Regiocontrol[2][3]
Achieving high regioselectivity is the primary bottleneck. The condensation of hydroxylamine with
Decision Logic for Synthesis
The following flowchart illustrates the strategic selection of synthetic routes based on the desired isomer.
Caption: Regioselective synthetic strategies for amino-isoxazole isomers. Route A is preferred for FBDD to ensure library purity.
Protocol: Regioselective Synthesis of 3-Aminoisoxazoles (Route A)
Rationale: Direct condensation often fails to yield pure 3-amino isomers.[1] The isoxazoline oxidation route guarantees regiochemistry.
Materials:
-
Precursor: 3-bromo-5-substituted-isoxazoline (derived from nitrile oxide cycloaddition).[1]
-
Amine source: Ammonium hydroxide or substituted amine.[1]
-
Oxidant: KMnO4 or DDQ.[1]
Step-by-Step Methodology:
-
Nucleophilic Substitution: Dissolve 3-bromo-isoxazoline (1.0 eq) in DMSO. Add amine (5.0 eq) and heat to 80°C in a sealed tube for 4–6 hours. Monitor by LCMS for conversion to 3-amino-isoxazoline.[1]
-
Workup: Dilute with water, extract with EtOAc. The intermediate is often stable enough for the next step without chromatography.
-
Oxidation (Aromatization): Dissolve the crude 3-amino-isoxazoline in acetone. Add KMnO4 (1.5 eq) supported on silica gel or Montmorillonite K-10.[1] Stir at room temperature for 2 hours.
-
Purification: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Validation:
-
1H NMR: Confirm absence of isoxazoline protons (typically doublets at 3.0–4.0 ppm).
-
NOESY: Verify regiochemistry if substituents are ambiguous.
Fragment Growing & Optimization
In FBDD, the amine handle is the primary "exit vector" for growing the fragment into adjacent pockets.
Growing Strategies
-
Amide Coupling: Reacting 3-aminoisoxazole with carboxylic acids.[1] Note: Due to low nucleophilicity of the amine, strong coupling agents (HATU, POCl3) or acid chlorides are required.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to aryl halides allows expansion into hydrophobic pockets.[1]
-
Reductive Amination: generally difficult due to low basicity; requires harsh conditions.[1]
Workflow: Fragment-to-Lead
Caption: FBDD workflow utilizing the amine handle for vector expansion.
Stability & Liability Protocols
The Critical Risk: 5-aminoisoxazoles (and some 3-isomers with electron-withdrawing groups at C4/C5) are prone to base-catalyzed ring opening.[1] This reaction, often termed the "Leflunomide rearrangement" or Kemp elimination, results in the formation of a reactive
Mechanism of Failure
Under basic conditions (pH > 8) or metabolic processing (CYP450), the C3 proton (in 5-amino isomers) or the ring oxygen is attacked, leading to N-O bond cleavage.
Protocol: Stability Assessment via NMR
Purpose: To validate scaffold integrity before advancing to biological assays.
-
Preparation: Dissolve the fragment (5 mM) in DMSO-d6.
-
Buffer Challenge: Add 10% volume of D2O buffer at pH 7.4 (PBS) and pH 9.0 (Borate).
-
Time-Course: Acquire 1H NMR spectra at t=0, 4h, 24h, and 48h at 37°C.
-
Analysis:
-
Look for the disappearance of the characteristic isoxazole ring singlet (usually ~6.0 ppm for 4-H).
-
Look for the appearance of nitrile peaks (IR or C13) or new alkyl peaks corresponding to the ring-opened enol/ketone forms.
-
-
Acceptance Criteria: >95% parent compound remaining after 24h at pH 7.4.[1]
References
-
Pevarello, P., et al. (2004). "Synthesis and biological activity of 3-aminopyrazole and 3-aminoisoxazole urea derivatives as kinase inhibitors." Journal of Medicinal Chemistry.
-
Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. (Context on heterocycle synthesis).
-
Kalgutkar, A. S., et al. (2003).[2] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition.
-
Zhu, J., et al. (2018). "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles." RSC Advances.
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An In-depth Technical Guide on the Chemical Properties of 3-Substituted Isoxazole Amines
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic and structural features contribute to favorable pharmacokinetic and pharmacodynamic properties. Among isoxazole derivatives, 3-substituted isoxazole amines are a particularly important class of compounds, serving as versatile intermediates and bioactive molecules in their own right.[2] This guide provides a comprehensive overview of the chemical properties of 3-substituted isoxazole amines, focusing on their synthesis, reactivity, and spectroscopic characterization, with insights relevant to drug discovery and development.
Synthesis of 3-Substituted Isoxazole Amines
The construction of the 3-aminoisoxazole core is a critical first step in the synthesis of more complex derivatives. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions
The [3+2] cycloaddition of nitrile oxides with alkynes is a powerful and widely used method for constructing the isoxazole ring.[3][4] This approach allows for the introduction of substituents at the 3 and 5-positions with high regioselectivity.
A common strategy involves the in situ generation of nitrile oxides from aldoximes using oxidizing agents like chloramine-T or N-chlorosuccinimide (NCS).[5] These reactive intermediates then readily undergo cycloaddition with a suitable alkyne to afford the desired 3,5-disubstituted isoxazole. For the synthesis of 3-aminoisoxazoles, a protected amino group or a precursor functional group can be incorporated into the nitrile oxide or alkyne component.
Experimental Protocol: Synthesis of a 3-Aryl-5-Substituted Isoxazole via [3+2] Cycloaddition [6]
-
Nitrile Oxide Generation: To a solution of the desired aryl aldoxime (1.0 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as N-chlorosuccinimide (1.1 equiv) and a catalytic amount of a base like triethylamine. Stir the reaction mixture at room temperature until the aldoxime is consumed (monitored by TLC).
-
Cycloaddition: To the in situ generated nitrile oxide solution, add the desired alkyne (1.2 equiv). Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
From 3-Haloisoxazoles and Isoxazolines
An alternative approach involves the nucleophilic aromatic substitution (SNAr) on a pre-formed 3-haloisoxazole ring. However, 3-haloisoxazoles are often poor substrates for direct amination.[7] To overcome this, more reactive isoxazoline intermediates can be employed.
A two-step procedure starting from readily available 3-bromoisoxazolines has been developed.[7] These intermediates react with a variety of amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields.[7][8] This method offers a broad scope for introducing diverse amino substituents.
Experimental Protocol: Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines [7]
-
Amination of 3-Bromoisoxazoline: In a sealed tube, dissolve the 3-bromo-5-substituted-isoxazoline (1.0 equiv) and the desired amine (1.5 equiv) in n-butanol. Add a base such as potassium carbonate (2.0 equiv) and heat the mixture at 120 °C (oil bath) or using microwave irradiation (160 °C). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification of 3-Aminoisoxazoline: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure. Purify the crude 3-aminoisoxazoline by column chromatography.
-
Oxidation to 3-Aminoisoxazole: Dissolve the purified 3-aminoisoxazoline (1.0 equiv) in a suitable solvent like dichloromethane. Add an oxidizing agent such as iodine (1.2 equiv) and a base like sodium bicarbonate (2.0 equiv). Stir at room temperature until the oxidation is complete.
-
Final Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, dry, and concentrate. Purify the final product by column chromatography to yield the 3-amino-5-substituted-isoxazole.
Other Synthetic Routes
Other methods for synthesizing the 3-aminoisoxazole scaffold include the reaction of hydroxyurea with various nitrile compounds, such as 2,3-dibromobutyronitrile or 2-bromocrotononitrile, in an alkaline medium.[9][10] Additionally, a three-step process starting from ethyl acetate and acetonitrile to form acetyl acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide and subsequent ring closure with hydroxylamine hydrochloride, has been reported.[11]
Chemical Reactivity of 3-Substituted Isoxazole Amines
The reactivity of 3-substituted isoxazole amines is characterized by the interplay between the electron-rich amino group and the isoxazole ring. The amino group can act as a nucleophile, while the isoxazole ring can undergo various transformations, including ring-opening reactions.
Reactions at the Amino Group
The exocyclic amino group at the 3-position readily undergoes reactions typical of primary or secondary amines. These include acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[12][13] These reactions are crucial for the derivatization of the 3-aminoisoxazole core to generate libraries of compounds for structure-activity relationship (SAR) studies.[14]
Experimental Protocol: Synthesis of a 3-Aminoisoxazole Schiff Base [12]
-
Mix 3-amino-5-methylisoxazole (1.0 equiv) and the desired substituted benzaldehyde (1.2 equiv) at room temperature.
-
Add a catalytic amount of a green catalyst, such as N,N-dimethylethanolamine (DMEA) (3 drops).
-
Stir the mixture for 40 minutes, monitoring the reaction progress by TLC.
-
Upon completion, the solid product can be collected by filtration and washed with a non-polar solvent like n-hexane to afford the pure Schiff base in high yield.
Ring-Opening Reactions
A key feature of the isoxazole ring is its susceptibility to ring-opening reactions, particularly through cleavage of the weak N-O bond.[3][14] This property has been exploited to transform isoxazoles into other valuable heterocyclic systems or functionalized acyclic compounds.[15][16]
For instance, catalytic hydrogenation of isoxazoles can lead to the formation of β-amino enones.[17] Additionally, transition metal-catalyzed ring-opening and annulation reactions of isoxazoles with various partners can provide access to diverse heterocycles like pyrroles and pyridines.[15]
Visualization of Isoxazole Ring-Opening and Annulation
Caption: Catalytic Ring-Opening and Annulation of Isoxazoles.
Spectroscopic Properties
The unambiguous characterization of 3-substituted isoxazole amines relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structure elucidation.[18] The chemical shifts of the protons and carbons of the isoxazole ring are highly diagnostic of the substitution pattern.
-
¹H NMR: The proton at the 5-position (H5) of a 3-aminoisoxazole typically resonates further downfield compared to the H3 proton of a 5-aminoisoxazole isomer.[18] The protons of the amino group appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon atom attached to the amino group (C3) exhibits a characteristic chemical shift that is a key identifier.[18] The chemical shifts of the other ring carbons (C4 and C5) are also diagnostic.
Table 1: Typical NMR Chemical Shifts for 3-Amino-5-methylisoxazole
| Nucleus | Chemical Shift (ppm) |
| H4 | ~5.5-6.0 |
| H (NH₂) | ~4.5-5.5 (broad) |
| H (CH₃) | ~2.2-2.4 |
| C3 | ~165-170 |
| C4 | ~90-95 |
| C5 | ~155-160 |
| C (CH₃) | ~10-15 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in 3-aminoisoxazole derivatives.[18]
-
N-H Stretching: The primary amine group exhibits characteristic stretching vibrations in the range of 3100-3500 cm⁻¹.
-
C=N and N-O Stretching: The vibrations of the isoxazole ring are also observable in the fingerprint region (1500-400 cm⁻¹).[18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[18] Electron ionization (EI) can induce fragmentation, and the analysis of the fragment ions can provide further structural information and help differentiate between isomers.[18]
Applications in Drug Discovery
The 3-aminoisoxazole scaffold is a key component in a wide range of biologically active compounds.[14][19][20] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[14][19][20]
For example, the well-known antibacterial drug sulfamethoxazole features a 3-amino-5-methylisoxazole moiety.[21] The ability to readily modify the substituents at the 3-amino and 5-positions allows for the fine-tuning of the pharmacological properties and the development of multi-targeted therapies.[14][19]
Visualization of the Role of 3-Aminoisoxazoles in Drug Discovery
Caption: Workflow for Drug Discovery with 3-Aminoisoxazoles.
Conclusion
3-Substituted isoxazole amines are a cornerstone of modern medicinal chemistry. Their versatile synthesis, predictable reactivity, and amenability to spectroscopic characterization make them invaluable building blocks for the discovery and development of new therapeutic agents. A thorough understanding of their chemical properties is essential for researchers and scientists working to harness the full potential of this important class of heterocyclic compounds.
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- Reddy, G. S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
- Various Authors. Isoxazole synthesis. Organic Chemistry Portal.
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Batey, R. A., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
- DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
- CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.
- Sharma, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Ahmed, S. A., et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation.
- Kashima, C., et al. Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
- Kumar, A., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
- Gudipati, R., et al. (2021). Iron Promoted Ring Opening and Ring Closing Cascade (ROCC) Reaction of ortho-Carboxy-Isoxazoles Leading to Isoindolinone Derivatives. European Journal of Organic Chemistry.
- Kumar, A., et al. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds.
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Girardin, M., et al. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- Aminoisoxazole: A Compar
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Isoxazole-Containing Primary Amines: A Privileged Scaffold for Next-Generation Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the central control mechanism for a multitude of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Within the expansive chemical space of kinase inhibitors, nitrogen-containing heterocycles have emerged as foundational scaffolds. This guide focuses on the isoxazole ring, a five-membered aromatic heterocycle that has earned the status of a "privileged structure" in medicinal chemistry.[2][4][5] We will provide an in-depth exploration of isoxazole-containing primary amines, detailing their synthesis, structure-activity relationships (SAR), and the critical role they play in achieving potent and selective kinase inhibition. This document is intended to serve as a technical resource, providing both foundational knowledge and field-proven protocols for researchers dedicated to advancing kinase inhibitor discovery.
The Isoxazole Core: A Strategic Choice for Kinase Inhibition
The isoxazole motif is not merely an incidental component; its selection in kinase inhibitor design is a deliberate choice rooted in its unique physicochemical properties and its ability to engage in crucial molecular interactions within the highly conserved ATP-binding site of kinases.[2][5]
Physicochemical and Pharmacokinetic Advantages
The isoxazole ring, containing adjacent nitrogen and oxygen atoms, imparts a favorable balance of properties to drug candidates. It is a stable aromatic system that can modulate a molecule's polarity, solubility, and metabolic stability.[4][6] These features are critical for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, a key hurdle in the transition from a potent compound to a viable therapeutic agent.[7][8][9]
The Pharmacophore: Key Interactions in the ATP-Binding Cleft
The majority of small molecule kinase inhibitors are ATP-competitive, meaning they occupy the same binding pocket as the endogenous substrate, adenosine triphosphate (ATP).[10] The efficacy of these inhibitors hinges on their ability to form specific, high-affinity interactions with key amino acid residues in this pocket, particularly the "hinge region" that connects the N- and C-lobes of the kinase domain.
The isoxazole-primary amine scaffold provides a quintessential pharmacophore for this purpose:
-
Hydrogen Bond Acceptors: The ring nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with donor residues in the active site.
-
Hydrogen Bond Donor: The primary amine (often at the 3- or 5-position of the isoxazole ring) is the critical feature. It serves as a potent hydrogen bond donor, frequently forming one or more canonical hydrogen bonds with the backbone carbonyls of the hinge region, effectively mimicking the interaction of the adenine portion of ATP.[5][11] This interaction is a primary anchor, responsible for the inhibitor's orientation and a significant portion of its binding energy.
Caption: General binding mode of an isoxazole-primary amine inhibitor.
Synthesis of Key Isoxazole Amine Building Blocks
The accessibility of diverse isoxazole-containing primary amines is fundamental to building compound libraries for screening. The following protocols outline representative, field-tested syntheses for these critical intermediates.
Protocol 1: Green Synthesis of 3-Amino-5-methylisoxazole
This protocol is adapted from methodologies employing environmentally benign principles, such as solvent-free conditions, which are increasingly important in modern synthetic chemistry.[12] 3-Amino-5-methylisoxazole is a common starting material for producing sulfonamide drugs and other therapeutic agents.[13]
Rationale: This one-pot condensation reaction avoids hazardous solvents and simplifies purification, offering high yields in a short timeframe. The use of N,N-Dimethylethanolamine (DMEA) as a catalyst is a greener alternative to more traditional and harsher reagents.[12]
Step-by-Step Methodology:
-
Reactant Mixing: In a 25 mL round-bottom flask, combine 3-amino-5-methylisoxazole (5.0 mmol, 1.0 eq) and the desired substituted benzaldehyde (6.0 mmol, 1.2 eq).
-
Catalyst Addition: Add three drops of DMEA to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 40 minutes. The reaction often proceeds without external heating.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system of n-hexane:ethyl acetate (60:40).
-
Work-up: Upon completion, the resulting solid Schiff base can often be purified by simple recrystallization from a suitable solvent like ethanol, yielding the product with high purity.
Protocol 2: Hypothetical Synthesis of a 5-Aminoisoxazole Urea Derivative
5-Aminoisoxazoles are versatile building blocks for creating libraries of kinase inhibitors.[5] This protocol describes a common and reliable transformation: the formation of a urea linkage, a prevalent pharmacophore in many approved kinase inhibitors.
Rationale: The reaction of a primary amine with an isocyanate is a robust and high-yielding method for urea formation. Triethylamine (TEA) is used as a mild base to scavenge the HCl that would otherwise be formed, driving the reaction to completion. The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture.[5]
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-(2-chlorophenyl)isoxazol-5-amine (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
Isocyanate Addition: Slowly add a solution of the desired aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate, 1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Quenching & Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Navigating the Structure-Activity Relationship (SAR) Landscape
Once a hit compound is identified, the process of lead optimization begins. This involves the systematic modification of the molecule's structure to improve potency, enhance selectivity against other kinases, and refine pharmacokinetic properties. This is the core of Structure-Activity Relationship (SAR) studies.[14][15]
Caption: A general experimental workflow for SAR-driven lead optimization.
For isoxazole-based inhibitors, SAR exploration typically focuses on several key areas:
-
Substituents on Appended Rings: The nature and position of substituents on any aryl rings attached to the isoxazole core are critical. Electron-donating or electron-withdrawing groups, halogens, and bulky groups can dramatically alter binding affinity and selectivity by probing different sub-pockets within the ATP-binding site.[14][16][17] For example, para-position chloro or bromo substituents have been associated with increased anticancer activity in some scaffolds.[6]
-
The Fused Ring System: In more complex structures where the isoxazole is fused to another ring (e.g., isoxazoloindoles), the nature of the fused partner significantly impacts the biological profile.[6][14]
-
Bioisosteric Replacement: This powerful strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance the molecule's drug-like characteristics.[18][19][20] For instance, the isoxazole ring itself might be replaced with a pyrazole or oxadiazole to probe for improved interactions or metabolic stability.[21][22]
| Modification Area | General Observation | Rationale / Impact | Representative References |
| Aryl Substituents (on rings attached to isoxazole) | Halogens (Cl, Br) at the para-position often increase potency. | Enhances hydrophobic interactions and can form halogen bonds. | [6] |
| Methoxy or other electron-donating groups can improve activity. | Can alter the electronics of the system and form specific H-bonds. | [23] | |
| Isoxazole Ring Position | The relative orientation of substituents (e.g., 3,4-diaryl vs 4,5-diaryl) impacts activity. | Alters the vector and geometry of projections into binding pockets. | [23] |
| Primary Amine Linker | Conversion to ureas or amides is a common strategy. | Introduces additional H-bond donor/acceptor capacity and allows for vector growth. | [5] |
| Bioisosteric Replacement | Replacing isoxazole with pyridine or oxadiazole. | Modulates physicochemical properties (pKa, solubility) and can alter selectivity profile. | [21] |
Table 1: Summary of Common SAR Insights for Isoxazole-Based Kinase Inhibitors.
Biological Evaluation: From In Vitro Inhibition to Cellular Activity
A robust and reproducible biological evaluation cascade is essential to validate the activity of newly synthesized compounds.
Protocol 3: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for determining inhibitor potency (IC₅₀).
Rationale: This assay measures the phosphorylation of a fluorescently labeled substrate peptide by the target kinase. Inhibition of the kinase by a test compound results in a decrease in the FRET signal, allowing for quantitative measurement of inhibitor potency. It is a high-throughput, sensitive, and reliable method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a biotinylated substrate peptide, and the test compounds (typically in a serial dilution) in a suitable kinase buffer.
-
Compound Plating: Dispense 2 µL of the test compound dilutions into the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Peptide Addition: Add 4 µL of the kinase solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]
-
Reaction Initiation: Add 4 µL of the ATP solution to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Add 10 µL of a detection solution containing a terbium-labeled anti-phosphopeptide antibody. This antibody will bind to the phosphorylated substrate.
-
Signal Reading: Incubate for 30-60 minutes to allow antibody binding. Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
| Compound Series | Target Kinase | IC₅₀ (nM) | Key Structural Feature | Reference |
| 3-amino-benzo[d]isoxazole derivative 28a | c-Met | 1.8 | 3-amino-benzo[d]isoxazole scaffold | [24] |
| Diaryl-isoxazole 8 | CK1δ | 33 | 3,4-diaryl-isoxazole core | [10] |
| Isoxazole derivative 3 | JNK3 | Potent (specific value not stated) | Trisubstituted isoxazole | [15] |
| Vegfrecine derivative 3 | VEGFR-1 | 650 | Quinone fused to isoxazole ring | [23][25] |
Table 2: Representative Biological Activity of Isoxazole-Containing Kinase Inhibitors.
Case Study: Targeting the VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis—the formation of new blood vessels.[16][17] In cancer, tumors hijack this process to secure a blood supply for growth and metastasis. Therefore, inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.[25] Many isoxazole-containing compounds have been designed to target VEGFRs.[16][23]
Caption: Inhibition of the VEGFR2 signaling pathway by an isoxazole-amine compound.
The inhibitor binds to the intracellular kinase domain of VEGFR2, preventing its autophosphorylation upon ligand binding. This blockade halts the entire downstream signaling cascade, ultimately leading to a reduction in tumor angiogenesis, starving the tumor of essential nutrients and oxygen.
Conclusion and Future Directions
The isoxazole-containing primary amine scaffold continues to be a highly valuable and versatile framework in the design of novel kinase inhibitors.[4] Its favorable physicochemical properties, combined with its ability to form critical hydrogen bonding interactions in the kinase hinge region, make it an ideal starting point for drug discovery campaigns. The synthetic tractability of the isoxazole core allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.
Future research will likely focus on several key areas:
-
Targeting Novel Kinases: While much work has focused on well-known oncogenic kinases, the isoxazole scaffold can be applied to the hundreds of understudied kinases to unlock new therapeutic opportunities.[1]
-
Covalent and Allosteric Inhibition: Moving beyond ATP-competitive inhibition, isoxazole derivatives can be functionalized with reactive groups to act as irreversible inhibitors or designed to bind to allosteric sites for greater selectivity.[26]
-
Molecular Hybrids: The strategy of combining the isoxazole motif with other known pharmacophores to create hybrid molecules is gaining traction, potentially leading to compounds with dual-targeting or synergistic activities.[27][28]
By leveraging the foundational principles and practical methodologies outlined in this guide, researchers can continue to exploit the full potential of the isoxazole scaffold to develop the next generation of life-saving kinase-targeted therapies.
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Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[24] and quinazoline derivative 7d (10 μM) are shown.. ResearchGate.
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The Alchemist's Modern Grimoire: A Technical Guide to Novel Heterocyclic Amine Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architects of Modern Medicine
In the intricate tapestry of pharmaceutical sciences, heterocyclic amines represent the vibrant threads from which countless life-saving therapeutics are woven. These unassuming cyclic structures, punctuated by nitrogen and often other heteroatoms, are the unseen architects of modern medicine. Their prevalence is staggering; a vast majority of all biologically active chemical entities contain a heterocycle, a testament to their unparalleled ability to modulate biological function.[1] This guide, intended for the discerning researcher and seasoned drug developer, moves beyond a mere catalog of structures. It is an exposition on the strategic synthesis and intelligent application of novel heterocyclic amine intermediates, the very building blocks that empower the discovery of next-generation pharmaceuticals. We will delve into the causality of synthetic choices, the elegance of modern catalytic systems, and the practical workflows that transform simple precursors into complex, life-altering molecules.
Section 1: The Privileged Core - Why Heterocyclic Amines Dominate Drug Discovery
The enduring prominence of heterocyclic amines in medicinal chemistry is no coincidence. It is a direct consequence of their intrinsic properties that make them ideal for interacting with biological targets.
-
Three-Dimensionality and Vectorial Display of Functionality: Unlike their planar carbocyclic counterparts, heterocyclic amines often adopt non-planar conformations. This three-dimensionality allows for a more precise and directional presentation of substituents, enabling a snugger fit into the intricate topographies of protein binding pockets. This is particularly crucial for achieving high selectivity and potency.
-
Modulation of Physicochemical Properties: The incorporation of heteroatoms, particularly nitrogen, provides a powerful handle to fine-tune critical drug-like properties. The basicity of the amine functionality can be modulated to control solubility, a key determinant of bioavailability. Furthermore, the ability to form hydrogen bonds as both donors and acceptors is fundamental to target recognition and binding affinity.[1]
-
Bioisosteric Replacement and Metabolic Stability: Heterocyclic rings are often employed as bioisosteres for other functional groups, allowing for the optimization of a drug's metabolic profile. For instance, replacing a metabolically labile ester with a more stable oxadiazole can significantly improve a drug's half-life.
-
"Privileged Scaffolds": Nature's and Chemistry's Preferred Motifs: Certain heterocyclic cores, such as pyridines, pyrimidines, and indoles, are so frequently found in successful drugs that they have been termed "privileged scaffolds."[2][3] These scaffolds appear to have a promiscuous ability to bind to a variety of biological targets, making them fertile starting points for new drug discovery campaigns.
Section 2: Modern Synthetic Strategies - Forging the Core
The synthesis of novel heterocyclic amines has been revolutionized by the advent of powerful new catalytic methods and synthetic strategies. These approaches offer unprecedented efficiency, selectivity, and functional group tolerance, enabling the rapid construction of molecular complexity.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a paradigm of efficiency in heterocyclic synthesis.[4][5][6][7] The Groebke-Blackburn-Bienaymé (GBB) reaction is a stellar example, providing a rapid entry to fused imidazopyridines and related structures, which are prevalent in kinase inhibitors and other therapeutic agents.[8][9][10][11]
This protocol describes the synthesis of a 2,3-substituted imidazo[1,2-a]pyridine, a common privileged scaffold.
Materials:
-
2-Aminopyridine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (Microwave-grade)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and Sc(OTf)₃ (0.1 mmol).
-
Add methanol (5 mL) to the vial.
-
Add the isocyanide (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-a]pyridine.
Self-Validating System: The success of this reaction is validated by the formation of a highly fluorescent product, which can often be visualized under UV light on a TLC plate. The structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of all three components.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
The Surgeon's Scalpel: C-H Functionalization and Amination
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-N bonds without the need for pre-functionalized starting materials.[10][12][13] This approach is particularly powerful for the late-stage modification of complex molecules, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. Palladium-catalyzed C-H amination has been extensively developed for the synthesis of a wide array of N-heterocycles.[7][14][15][16][17]
This protocol outlines the synthesis of a fused heteroaromatic system via an intramolecular C-H arylation/amination reaction.
Materials:
-
N-(pyridin-2-yl)benzamide derivative (with a leaving group on the benzamide ring, e.g., 2-bromo-N-(pyridin-2-yl)benzamide)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In an oven-dried Schlenk tube, combine the N-(pyridin-2-yl)benzamide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), K₂CO₃ (2.0 mmol), and TBAB (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the fused heterocyclic product.
Self-Validating System: The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material and the appearance of a new, less polar product spot. Successful C-H activation and C-N bond formation are confirmed by the disappearance of the N-H proton signal and the appearance of characteristic aromatic proton signals for the newly formed ring in the ¹H NMR spectrum.
The Future is Flow: Continuous Flow Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to readily scale up reactions.[16][18][19][20][21][22][23][24] For the synthesis of heterocyclic amines, flow chemistry enables the use of hazardous reagents and high temperatures and pressures with greater control, often leading to higher yields and purities in shorter reaction times.
Caption: A basic workflow for continuous flow synthesis.
Section 3: Case Studies - From Intermediate to Blockbuster Drug
The true measure of a novel heterocyclic amine intermediate is its successful application in the synthesis of a life-changing therapeutic. Here, we examine the synthesis of key intermediates for several recent blockbuster drugs.
Nirmatrelvir (Paxlovid™)
Pfizer's Nirmatrelvir, the active component of Paxlovid™, is a potent inhibitor of the SARS-CoV-2 main protease. Its structure features a key bicyclic proline derivative.[1] The synthesis of this complex amine intermediate showcases modern asymmetric synthesis strategies. One of the key building blocks is a chiral bicyclic [3.1.0]proline derivative, which is synthesized via a multi-step sequence starting from readily available amino acids.[18][25] The synthesis involves the formation of the strained cyclopropane ring, which is crucial for the molecule's conformation and binding to the protease.[26]
Molnupiravir (Lagevrio™)
Merck's Molnupiravir is an orally bioavailable antiviral that works by inducing mutations in the RNA of SARS-CoV-2.[3][21][27] The core of Molnupiravir is a modified cytidine nucleoside. The synthesis of the key N-hydroxycytidine intermediate has been a subject of intense process development to ensure a sustainable and high-yielding route.[28] Greener synthetic pathways have been developed that utilize enzymatic transformations to install the key functionalities with high selectivity, significantly reducing waste compared to the initial synthetic routes.[3][21][28][29]
Remdesivir (Veklury®)
Gilead's Remdesivir, an antiviral initially developed for Hepatitis C and Ebola, is a phosphoramidate prodrug of a nucleoside analog.[30] Its synthesis involves the construction of a pyrrolo[2,1-f][4][31][32]triazin-4-amine core.[2][30] The stereoselective installation of the ribose moiety and the chiral phosphoramidate group are critical challenges in its synthesis.[19][33] Different generations of the synthesis have been developed to improve the diastereoselectivity of the phosphorus center, a key factor for the drug's efficacy.[2][33]
| Drug | Key Heterocyclic Intermediate | Synthetic Challenge |
| Nirmatrelvir | Chiral bicyclic [3.1.0]proline | Asymmetric synthesis of a strained ring system[18][25] |
| Molnupiravir | N-hydroxycytidine | Selective functionalization of a nucleoside[28][29] |
| Remdesivir | Pyrrolo[2,1-f][4][31][32]triazine | Stereoselective phosphoramidation[19][33] |
Section 4: Emerging Frontiers - The Next Generation of Heterocyclic Amines
The quest for novel heterocyclic amine intermediates is perpetual. Researchers are constantly pushing the boundaries of chemical space to access unprecedented structures with unique biological activities.
Spirocyclic Amines: Adding a New Dimension
Spirocycles, where two rings share a single atom, are gaining increasing attention in drug discovery.[5][34] The rigid, three-dimensional nature of spirocyclic amines allows for a precise orientation of substituents, leading to improved potency and selectivity.[13][35] Furthermore, the incorporation of a spirocyclic core can enhance metabolic stability and improve physicochemical properties such as solubility.[35] Recent research has focused on the development of novel methods for the synthesis of oxa-spirocyclic amines and their evaluation as anti-glioblastoma agents.[5][34][35]
Caption: Conceptual representation of a spirocyclic system.
Azabicycles in Neuroscience
Bicyclic amines, or azabicycles, are another class of conformationally restricted scaffolds that have found significant application in the development of drugs targeting the central nervous system (CNS).[6][36] Their rigid frameworks can mimic the conformations of endogenous neurotransmitters, leading to potent and selective interactions with receptors and transporters. The synthesis of novel azabicyclic scaffolds is an active area of research, with the goal of accessing new chemical space for the treatment of neurological and psychiatric disorders.[37]
Section 5: Conclusion and Future Outlook
The field of novel heterocyclic amine intermediates for pharmaceutical synthesis is a dynamic and ever-evolving landscape. From the foundational principles of privileged scaffolds to the cutting-edge applications of flow chemistry and C-H functionalization, the tools available to the medicinal chemist are more powerful than ever. The case studies of recent blockbuster drugs underscore the critical role that innovative synthetic chemistry plays in bringing new medicines to patients. As we look to the future, the exploration of new chemical space, exemplified by the rise of spirocyclic and azabicyclic amines, promises to unlock even more potent and selective therapeutics. The continued synergy between synthetic innovation, computational modeling, and biological screening will undoubtedly lead to the next generation of heterocyclic amine-based drugs that will address the most pressing medical needs of our time.
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An In-depth Technical Guide to 2-(1,2-Oxazol-3-yl)propan-2-amine: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1,2-oxazol-3-yl)propan-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Molecular Attributes
2-(1,2-Oxazol-3-yl)propan-2-amine, also known by its CAS number 1401526-13-3, is a small molecule featuring a central isoxazole ring.[1] The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[2][3] The presence of a propan-2-amine substituent at the 3-position of the isoxazole ring introduces a key basic functional group, influencing the molecule's physicochemical properties and its potential interactions with biological targets.
Molecular Formula and Weight
The foundational chemical identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
This seemingly simple data is the cornerstone for all subsequent quantitative experimental work, from reaction stoichiometry to the preparation of solutions for biological assays.
The Isoxazole Scaffold: A Gateway to Biological Activity
The isoxazole ring is a bioisostere for various functional groups, including the carboxylic acid group, which allows it to mimic the interactions of endogenous molecules with their receptors.[2] This structural feature is a key reason for the prevalence of isoxazole-containing compounds in drug discovery. The weak nitrogen-oxygen bond within the isoxazole ring can also be susceptible to cleavage under certain physiological conditions, a property that can be exploited in prodrug design.[4]
The field of medicinal chemistry has seen significant advancements in the synthesis and application of isoxazole derivatives, leading to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Synthesis and Characterization: A Conceptual Workflow
While specific, detailed synthetic protocols for 2-(1,2-oxazol-3-yl)propan-2-amine are not extensively documented in publicly available literature, a general synthetic strategy can be conceptualized based on established isoxazole synthesis methodologies. A plausible approach would involve the construction of the isoxazole ring followed by the introduction or modification of the propan-2-amine side chain.
A generalized workflow for the synthesis and characterization of such a compound is depicted below. The causality behind each step is crucial for ensuring the desired product is obtained with high purity.
Caption: Conceptual workflow for the synthesis, purification, and characterization of 2-(1,2-Oxazol-3-yl)propan-2-amine.
Experimental Protocols: Foundational Characterization Techniques
The following are standard, detailed protocols for the characterization of a synthesized amine-containing heterocyclic compound like 2-(1,2-oxazol-3-yl)propan-2-amine.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds. The integration of the proton signals should correspond to the number of protons in the molecule (10H).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. The expected number of carbon signals is 6.
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to confirm the proposed structure.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules containing amine groups.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound plus the mass of a proton (126.16 + 1.007 = 127.167). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
The structural motifs present in 2-(1,2-oxazol-3-yl)propan-2-amine suggest its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).
Caption: Potential derivatization pathways and therapeutic applications of 2-(1,2-oxazol-3-yl)propan-2-amine.
The derivatization of the primary amine allows for the modulation of properties such as solubility, lipophilicity, and target binding affinity. For instance, the formation of amides or sulfonamides can introduce functionalities that interact with specific pockets in a protein target.
The broader class of isoxazole-containing compounds has demonstrated a wide range of pharmacological activities. For example, some isoxazole derivatives act as inhibitors of enzymes such as FLT3 kinase, which is implicated in acute myeloid leukemia. Other derivatives have shown potential as anti-inflammatory agents or as antagonists for various receptors.
Conclusion
2-(1,2-Oxazol-3-yl)propan-2-amine is a valuable chemical entity for researchers in drug discovery. Its defined molecular structure and the presence of a reactive primary amine on a biologically relevant isoxazole scaffold make it an attractive starting point for the synthesis of novel compounds with the potential for therapeutic intervention in a variety of disease areas. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for the further investigation and application of this promising molecule.
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Methodological & Application
Application Notes and Protocols for Amide Coupling with Isoxazole Amines
Introduction: The Significance of Isoxazole Amides in Modern Chemistry
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in various non-covalent interactions.[1][2][3] When incorporated into an amide linkage, the resulting N-(isoxazolyl) amides exhibit a diverse range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The synthesis of these molecules via amide coupling is a cornerstone reaction for drug discovery and development professionals.[6]
However, the coupling of isoxazole amines presents a distinct set of challenges. The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the amino group, often rendering standard amide coupling protocols sluggish and inefficient.[6][7] This guide provides a comprehensive overview of the principles and practical procedures for successful amide bond formation with isoxazole amines, addressing the inherent challenges and offering robust protocols for researchers in the field.
Fundamental Principles: Navigating the Challenges of Coupling Electron-Deficient Amines
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine that is kinetically slow and requires the activation of the carboxylic acid.[6][8] The choice of coupling reagent is critical and is dictated by the steric and electronic properties of both the carboxylic acid and the amine.[9]
Isoxazole amines are considered electron-deficient or "weakly nucleophilic" amines. This reduced reactivity necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve good yields and minimize side reactions. The primary challenge is to generate a sufficiently reactive activated carboxylic acid species that can be readily attacked by the weakly nucleophilic isoxazole amine before it degrades or participates in side reactions.[7][10]
Selecting the Right Coupling Reagent: A Comparative Overview
A variety of coupling reagents are available, each with its own mechanism of action, advantages, and disadvantages. For isoxazole amines, the most effective reagents are typically those that form highly reactive activated esters.
| Coupling Reagent System | Pros | Cons |
| HATU / DIPEA | High reactivity, fast reaction times, low racemization rates, effective for hindered and electron-deficient amines.[8][11][12] | Higher cost, potential for side reactions with the coupling reagent itself if stoichiometry is not controlled.[13] |
| EDC / HOBt | Cost-effective, water-soluble byproducts are easily removed during workup.[8][14] | Can be less effective for challenging couplings, risk of N-acylurea formation (a common side reaction).[15] |
| EDC / DMAP / cat. HOBt | Enhanced reactivity for electron-deficient amines due to the formation of a highly reactive acylpyridinium intermediate.[6] | DMAP can be difficult to remove during purification. |
| Acyl Halide Formation | Generates a highly reactive acyl chloride or fluoride.[10][16] | Harsher conditions (e.g., using SOCl₂ or oxalyl chloride) may not be compatible with sensitive functional groups.[17] |
Mechanistic Insights: The Activation of Carboxylic Acids
Understanding the mechanism of action of the chosen coupling reagent is paramount for troubleshooting and optimizing the reaction.
EDC/HOBt-Mediated Coupling
The reaction proceeds through a multi-step process:
-
The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
This unstable intermediate is intercepted by N-hydroxybenzotriazole (HOBt) to form a more stable HOBt-ester. This step is crucial for minimizing racemization of chiral carboxylic acids.
-
The isoxazole amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[8][15]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
HATU-Mediated Coupling
HATU is a uronium salt-based coupling reagent that is particularly effective for challenging substrates.
-
In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.
-
The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.
-
The isoxazole amine then attacks this active ester to yield the final amide product.[8][13]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrates being used.
General Workflow for Amide Coupling with Isoxazole Amines
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as a starting point for most isoxazole amines due to its high efficiency.[8]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Isoxazole Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to a concentration of 0.1-0.5 M)
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add the isoxazole amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure N-(isoxazolyl) amide.[8][18][19][20]
Protocol 2: EDC/HOBt-Mediated Coupling
A more cost-effective alternative to HATU, which may require longer reaction times or gentle heating for less reactive substrates.[8]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Isoxazole Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the isoxazole amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.[8][18][19][20]
Protocol 3: Enhanced EDC Coupling for Highly Electron-Deficient Amines
For particularly challenging isoxazole amines, the addition of DMAP can significantly improve reaction rates and yields.[6]
Materials:
-
Carboxylic Acid (1.2 equiv)
-
Isoxazole Amine (1.0 equiv)
-
EDC (1.0 equiv)
-
DMAP (1.0 equiv)
-
HOBt (0.1 equiv)
-
Acetonitrile (CH₃CN)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the isoxazole amine (1.0 equiv) in acetonitrile, add the carboxylic acid (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography.[6]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficiently reactive coupling reagent.- Low nucleophilicity of the isoxazole amine.- Steric hindrance. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (e.g., to 40-60 °C).- Use the DMAP-catalyzed EDC protocol.[6]- Consider converting the carboxylic acid to the more reactive acyl chloride.[17] |
| Formation of Side Products | - N-acylurea formation with EDC.- Reaction of the amine with HATU.- Dimerization of the activated acid. | - Ensure the use of HOBt with EDC.[15]- Control the stoichiometry of reagents carefully.- Add the coupling reagent to the carboxylic acid for pre-activation before adding the amine.[7] |
| Difficulty in Purification | - Water-soluble byproducts from HATU (tetramethylurea).- Presence of unreacted starting materials or DMAP. | - Perform thorough aqueous workup with multiple extractions.- Optimize chromatography conditions (gradient elution).- Consider recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, acetonitrile).[19][20] |
Characterization of N-(Isoxazolyl) Amides
The successful synthesis of the target N-(isoxazolyl) amide should be confirmed by a combination of spectroscopic methods.
-
¹H NMR: Expect to see a characteristic singlet for the N-H proton of the amide, typically in the range of δ 8.0-10.5 ppm. The chemical shifts and coupling patterns of the protons on the isoxazole ring and the acyl fragment will also be diagnostic.[18][21]
-
¹³C NMR: The carbonyl carbon of the amide will appear in the range of δ 160-175 ppm. The chemical shifts of the carbon atoms of the isoxazole ring will also be characteristic.[18][21]
-
IR Spectroscopy: A strong C=O stretching vibration for the amide will be observed around 1650-1680 cm⁻¹, and an N-H stretching band will be present in the region of 3200-3400 cm⁻¹.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.[18][21]
Conclusion
Amide coupling reactions with isoxazole amines, while challenging due to the electron-deficient nature of the amine, can be successfully achieved with the appropriate choice of coupling reagents and optimized reaction conditions. The use of powerful coupling agents like HATU or enhanced EDC protocols often provides the best results. Careful monitoring of the reaction, coupled with meticulous workup and purification, is essential for obtaining the desired N-(isoxazolyl) amides in high purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists engaged in the synthesis of these important heterocyclic compounds.
References
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- Chandak, H. S. (2012). Synthesis of Isoxazolyl-benzenesulfonamide derived from N -[4-(2,3-dibromo- 3-aryl-propanoyl). Der Pharma Chemica, 4(3), 1054-1057.
- Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16043-16059.
- Ma, S., et al. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry, 159, 15-30.
- Arote, N. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054.
- Kovalenko, S. M., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1398.
- Ma, S., et al. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry, 159, 15-30.
- Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16043-16059.
- Al-Tel, T. H., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 25(8), 1477-1497.
- Arote, N. D., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054.
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- Organic & Biomolecular Chemistry. (2022). ePrints Soton.
- Rsc.org. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
- Aapptec Peptides. Coupling Reagents.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-352.
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- Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11049-11054.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- YouTube. (2024).
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2563-2566.
- Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chan, C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863-8869.
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- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
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- De Gruyter. On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides.
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Reaction of isoxazole amines with sulfonyl chlorides
An In-Depth Technical Guide to the Synthesis of Isoxazole Sulfonamides via Reaction of Isoxazole Amines with Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the reaction between isoxazole amines and sulfonyl chlorides, a cornerstone transformation for synthesizing isoxazole sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, experimental causality, and troubleshooting strategies, empowering researchers to not only execute but also optimize these critical reactions.
Mechanistic and Theoretical Framework
The formation of a sulfonamide from an isoxazole amine and a sulfonyl chloride is a classic example of nucleophilic substitution at a sulfur center. The reaction's efficiency is rooted in the distinct electronic properties of the reactants.
Core Reactivity: The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur.[2] The amino group (-NH₂) of the isoxazole acts as the nucleophile, using its lone pair of electrons to attack this electrophilic sulfur atom. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2]
A plausible mechanism is detailed below:
Caption: General mechanism for sulfonamide formation.
Causality of Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine are typically used. The primary reason is that sulfonyl chlorides are highly moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3] Pyridine is often a superior choice as it can serve as both the solvent and the base.
-
Base: The choice of base is critical. A base is required to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Pyridine: A moderately weak base, often used in excess when it is also the solvent. Its role can be catalytic; it can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is then more susceptible to nucleophilic attack by the amine.[4][5]
-
Triethylamine (Et₃N): A stronger, non-nucleophilic base commonly used when the reaction is run in solvents like DCM or THF.
-
-
Temperature: The reaction is often initiated at 0 °C. This is to control the initial exothermic release of heat upon adding the sulfonyl chloride.[6] Once the initial reaction is controlled, the mixture is typically allowed to warm to room temperature to ensure the reaction proceeds to completion.
Core Experimental Protocol & Workflow
This section provides a detailed, step-by-step general methodology for the synthesis of an isoxazole sulfonamide.
Caption: Standard experimental workflow for sulfonylation.
Detailed Step-by-Step Protocol (General Example):
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
To the flask, add the isoxazole amine (1.0 equivalent).
-
Add anhydrous solvent (e.g., Dichloromethane, 5-10 mL per mmol of amine).
-
Add the base (e.g., Triethylamine, 1.5 equivalents).
-
-
Reaction Initiation:
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel or syringe. A precipitate (triethylammonium chloride) may form.
-
-
Reaction Progression:
-
Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 2-12 hours).[3]
-
-
Workup and Isolation:
-
Once complete, cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine all organic layers. Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove any remaining acidic species), and finally with brine (to aid in drying).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Optimization and Troubleshooting
Even robust reactions can present challenges. The following table outlines common issues, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Yield | Degraded Sulfonyl Chloride: Reagent has hydrolyzed due to moisture exposure. | Use a fresh bottle of sulfonyl chloride or purify the existing stock. Always store under an inert atmosphere in a desiccator. | [3] |
| Insufficient Base: Incomplete neutralization of HCl byproduct inhibits the reaction. | Ensure the correct stoichiometry of the base is used (typically 1.5-2.0 equivalents). | [6] | |
| Product is Water-Soluble: The final sulfonamide is polar and remains in the aqueous layer during workup. | Before extraction, saturate the aqueous layer with NaCl (brine) to decrease its polarity and "salt out" the product. Check the aqueous layer by TLC. | [3][7] | |
| Di-sulfonylation | Excess Sulfonyl Chloride/Strong Base: The initially formed mono-sulfonamide (R-NH-SO₂R') is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride. | - Use a controlled amount of sulfonyl chloride (1.0-1.1 equivalents).- Add the sulfonyl chloride slowly at low temperature (0 °C or lower).- Consider a weaker or more sterically hindered base (e.g., pyridine instead of triethylamine). | [6] |
| Multiple Spots on TLC (Side Products) | Reaction with Solvent: Pyridine can sometimes undergo C-H sulfonylation under certain conditions. | If using pyridine as a solvent and side reactions are observed, switch to an inert solvent like DCM or THF with a base like Et₃N. | [8][9] |
| Formation of Isomers: If the starting material has multiple reactive sites. | Purify a small amount via column chromatography to isolate and identify the different isomers. Optimize reaction conditions (e.g., temperature, base) to favor the desired isomer. | [10] | |
| Product Degradation During Workup | Acid/Base Sensitivity: The product may be unstable to the acidic or basic conditions used during the quench or wash steps. | Before working up the entire batch, test the stability of a small aliquot with the planned workup reagents. If degradation is observed, use milder conditions (e.g., quench with water instead of NH₄Cl). | [7][10] |
Case Studies & Data Presentation
The versatility of this reaction is demonstrated by its application across a range of substrates. The following table summarizes conditions from published syntheses.
| Isoxazole Amine | Sulfonyl Chloride | Base | Solvent | Conditions | Yield | Reference |
| 3-amino-5-methylisoxazole | N-acetylsulfanilyl chloride | Pyridine | Pyridine | RT, 1 hr | Not specified | [11] |
| 3-amino-5-methylisoxazole | Coumarin-derived sulfonyl chloride | NaHCO₃ | Solvent-free | RT, 10-30 min | 85-95% | [1] |
| Primary Amines (general) | Propargyl Sulfonyl Chloride | K₂CO₃ | H₂O | Ultrasound, RT, 20-28 min | Good | [12][13] |
| 2-aminopyridine | Benzenesulfonyl chloride | Pyridine | Pyridine | 0 °C to RT, 1 hr | 73% | [14] |
Product Characterization
Confirmation of the isoxazole sulfonamide product structure and purity is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
Appearance of a broad singlet in the δ 8-11 ppm region corresponding to the sulfonamide N-H proton.
-
Signals corresponding to the protons on the isoxazole ring and the sulfonyl group substituent will be present.
-
-
¹³C NMR Spectroscopy:
-
Signals corresponding to the carbon atoms of the isoxazole ring and the sulfonyl group substituent.
-
-
Infrared (IR) Spectroscopy:
-
Disappearance of the characteristic primary amine N-H stretching bands (typically two bands around 3300-3500 cm⁻¹).
-
Appearance of a single, often broad, N-H stretching band for the secondary sulfonamide around 3250 cm⁻¹.
-
Strong, characteristic asymmetric and symmetric stretching bands for the S=O group, typically found around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) will correspond to the calculated molecular weight of the desired product.
-
Safety and Handling Precautions
Researcher and environmental safety is paramount. Adherence to good laboratory practice is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling any of the reagents.
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and corrosive reagent vapors.
-
Sulfonyl Chlorides: These compounds are corrosive and lachrymatory. They react with moisture, including in the eyes and respiratory tract, to produce HCl. They should always be handled in a fume hood, and containers should be kept tightly closed under an inert atmosphere.[2]
-
Amines: Many heterocyclic amines can be toxic or irritating. Avoid skin contact and inhalation.
-
Solvents: Dichloromethane is a suspected carcinogen. Pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Do not pour organic solvents or reagents down the drain.
Conclusion
The reaction of isoxazole amines with sulfonyl chlorides is a robust, reliable, and highly versatile method for accessing the medicinally important isoxazole sulfonamide scaffold. A thorough understanding of the reaction mechanism, careful control of experimental parameters such as stoichiometry and temperature, and the use of anhydrous conditions are key to achieving high yields and purity. By applying the principles and protocols outlined in this guide, researchers can effectively synthesize these valuable compounds and troubleshoot common experimental challenges, accelerating progress in drug discovery and development.
References
-
3-Amino-5-methylisoxazole. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. [Link]
-
Prakash, G. K. S., Chouksey, S., & Olah, G. A. (2003). Preparation of sulfonamides from N-silylamines. Arkivoc, 2003(12), 41-46. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Jucker, E., & Lindenmann, A. (1970). U.S. Patent No. 3,536,729. U.S.
-
Nassiri, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20177. [Link]
-
Talha, S. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(16), 4995. [Link]
-
Talha, S. M., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]
-
Cole, D. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
- Cohen, E., & Klarberg, B. (1991). CA Patent No. 1,301,766. Canadian Intellectual Property Office.
-
Smith, A. M. (2008). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
- Zhang, J., et al. (2020). CN Patent No. 107721941B.
-
Friedrich, M., & Manolikakes, G. (2021). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. ResearchGate. [Link]
-
Mondal, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32903-32924. [Link]
-
Zong, H., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 9(18), 3461-3464. [Link]
- Levy, Z., et al. (1988). DE Patent No. 3731850A1.
-
de la Torre, D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9577-9581. [Link]
- Webb, M. L., et al. (1999). U.S. Patent No. 5,856,507. U.S.
-
Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
Mohrig, J. R., et al. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Seath, C. P., & Smith, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3681-3690. [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]
-
Ukraintsev, I. V., et al. (2020). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. RSC Advances, 10(49), 29339-29351. [Link]
-
Seath, C. P., & Smith, R. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PMC. [Link]
-
The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]
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Troubleshooting & Optimization
Troubleshooting low yields in coupling reactions with steric amines
Topic: Troubleshooting Low Yields in Amide Couplings with Steric Bulk Role: Senior Application Scientist Status: Operational
Introduction: The Steric Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because a standard EDC/NHS or HATU coupling failed to yield product with a bulky amine (e.g., tert-butylamine, adamantylamine, or ortho-substituted aniline).
The Core Problem: Amide coupling is a competition between nucleophilic attack and activated ester hydrolysis (or side reactions). Steric bulk creates a "conical shield" around the nitrogen, drastically reducing the kinetic rate of nucleophilic attack. If
This guide moves beyond standard textbook protocols to industrial "process-ready" solutions used when steric hindrance is the primary failure mode.
Module 1: Diagnostic Workflow
Before altering reagents, determine why the reaction failed. Use this decision matrix to select the correct remediation strategy.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on crude reaction analysis.
Module 2: Reagent Selection (The "Heavy Artillery")
When steric hindrance is high, standard carbodiimides (EDC/DCC) are insufficient. You must choose reagents that create a smaller, more electrophilic active ester or tolerate higher temperatures without decomposing.
| Reagent | Mechanism | Steric Utility | Critical Advantage |
| HATU | Uronium (At-ester) | Moderate | Fast kinetics; the 7-azabenzotriazole group assists via neighboring group effect. |
| COMU | Uronium (Oxyma) | High | Safer & Soluble. Superior stability to HATU; byproducts are water-soluble.[1] Less risk of explosion.[2][3] |
| T3P | Propylphosphonic Anhydride | Very High | Thermal Stability. Allows heating (up to 80°C) without epimerization. Clean workup (water wash).[4] |
| Ghosez's Rgt | Extreme | Neutral Acid Chloride. Generates acid chlorides in situ without acidic fumes (HCl). |
Module 3: Experimental Protocols
Protocol A: High-Temperature Coupling with T3P
Use this when: You need to heat the reaction to overcome the energy barrier, but are worried about racemization.
The Science: T3P (Propylphosphonic anhydride) forms a mixed anhydride. Unlike HATU, it does not self-react rapidly at high temperatures. Using pyridine as the solvent/base is the "magic bullet" for this reaction, as demonstrated by Pfizer Process Chemistry [1].
Materials:
-
Carboxylic Acid (1.0 equiv)[5]
-
Steric Amine (1.1 – 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (2.0 – 4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and amine in the solvent (concentration 0.1 – 0.2 M).
-
Base Addition: Add Pyridine (or NMM). Note: Pyridine often suppresses racemization better than DIPEA in T3P couplings.
-
Reagent Addition: Add T3P solution dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Monitor by LCMS after 2 hours.
-
Optimization: If conversion is <50%, heat to 50–70°C . T3P is stable at these temperatures.
-
-
Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and brine. T3P byproducts are water-soluble, ensuring a clean organic layer.
Protocol B: The "Ghosez" Acid Chloride Method
Use this when: HATU and T3P fail. This is the "nuclear option" for creating the most reactive electrophile possible (acid chloride) under mild, neutral conditions.
The Science: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides. Unlike Thionyl Chloride (
Materials:
-
Carboxylic Acid (1.0 equiv)[5]
-
Ghosez's Reagent (1.2 – 1.5 equiv)
-
Steric Amine (1.2 equiv)
-
Base: DIPEA or Pyridine (2.0 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step:
-
Activation (Acid Chloride Formation):
-
Dissolve carboxylic acid in dry DCM under
. -
Add Ghosez's reagent dropwise at RT.
-
Stir for 1–2 hours. Visual Cue: The solution often turns slightly yellow.
-
Validation: Quench a small aliquot with MeOH and check LCMS for the Methyl Ester to confirm full conversion to Acid Chloride.
-
-
Coupling:
-
Add the steric amine and DIPEA to the reaction mixture.
-
Stir at RT (or reflux if necessary).
-
-
Workup: Standard aqueous extraction. The byproduct (N,N-dimethylisobutyramide) is water-soluble/extractable.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a peak +99 Da larger than my amine in LCMS. What is it? A: This is a Guanidinium adduct .
-
Cause: You mixed the Amine, HATU, and Base before the Acid was activated. The steric amine reacted with the HATU itself because the acid activation was too slow.
-
Fix: Pre-activate the Acid with HATU and Base for 5–10 minutes before adding the amine.
Q2: Why is COMU recommended over HATU for sterics? A: Two reasons:
-
Solubility: COMU is more soluble in DMF/NMP, allowing higher concentrations which drives kinetics (Rate =
). -
Safety: HATU is benzotriazole-based (explosive risk upon scale-up).[1] COMU is based on Oxyma (safer) and often shows higher coupling efficiency for hindered amino acids (e.g., Aib-Aib couplings) [3].
Q3: My reaction turns black with T3P. Is this normal? A: No. T3P is generally clean.[4]
-
Troubleshoot: Ensure your T3P quality. Old bottles can hydrolyze to propylphosphonic acid (which is inactive). Also, if using Pyridine, ensure it is not contaminated with lutidine or other impurities.
Q4: Can I use microwave irradiation? A: Yes, but only with T3P or COMU .
-
Avoid HATU in the microwave with chiral substrates, as high temperature + basic conditions + activated ester = rapid epimerization. T3P is the preferred reagent for microwave-assisted coupling due to its high thermal stability.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[6]
-
Pascu, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 7711-7715.
-
El-Faham, A., & Albericio, F. (2010).[1] COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6–9.[1]
Sources
- 1. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Purification of Polar Isoxazole Amines by Reverse-Phase HPLC
Welcome to the technical support center dedicated to the unique challenges of purifying polar isoxazole amines using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter issues such as poor retention, peak tailing, and compound instability. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable protocols grounded in chromatographic principles.
The Core Challenge: Understanding the Analyte-Stationary Phase Conflict
Polar isoxazole amines present a dual challenge for traditional RP-HPLC. Their polarity makes them poorly retained on non-polar C18 stationary phases, while the basicity of the amine functional group leads to deleterious secondary interactions with the silica backbone of the column.[1][2][3] The primary amine can interact with acidic residual silanol groups on the silica surface, causing significant peak tailing and poor resolution.[1][4] Furthermore, the isoxazole ring itself can be susceptible to degradation under harsh pH conditions, adding another layer of complexity.[5][6]
This guide will equip you with the strategies to manage these conflicting properties to achieve robust and reproducible purifications.
Troubleshooting Guide: From Problem to Solution
This section addresses the most common issues encountered during the purification of polar isoxazole amines in a direct question-and-answer format.
Q1: My polar amine elutes in the void volume or shows very poor retention. How can I increase its retention on the column?
This is a classic sign that your analyte has insufficient hydrophobic interaction with the stationary phase.
Causality: The hydrophilic nature of your molecule dominates its behavior, causing it to prefer the polar mobile phase over the non-polar stationary phase. In RP-HPLC, retention is primarily driven by hydrophobic interactions.[7]
Solutions:
-
Select a Specialized Column: Standard C18 columns are often too hydrophobic.[8] Consider columns designed specifically for polar compounds.[9][10]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain.[11] This allows the stationary phase to be more "wettable" with highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to aid retention.[9][10]
-
"Aqueous" (AQ) Columns: These are C18 columns with proprietary surface modifications that prevent phase collapse (dewetting) in 100% aqueous mobile phases, allowing you to use very weak mobile phases to retain highly polar analytes.[9]
-
-
Modify the Mobile Phase:
-
Increase Aqueous Content: Start with a very high percentage of the aqueous phase (e.g., 95-100%) in your gradient.[12]
-
Use Ion-Pairing Agents: For cationic amines, adding an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) to the mobile phase can form a neutral, more hydrophobic complex with your analyte, significantly increasing retention.[13][14] Note that these reagents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS).[15]
-
-
Consider an Alternative Mode of Chromatography: If RP-HPLC is not viable, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) and a high-organic mobile phase, which is ideal for retaining and separating very polar compounds.[3][16][17]
Q2: I have some retention, but my peak shape is terrible (severe tailing). What is causing this and how do I fix it?
Peak tailing is the most common issue for basic compounds like amines in RP-HPLC.
Causality: This is almost always caused by secondary ionic interactions between your protonated (positively charged) amine analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the silica surface of the column packing.[1][2][4][18] This creates a secondary, strong retention mechanism that leads to the "tailing" effect.
.dot
Caption: Cause of peak tailing for basic amines.
Solutions:
-
Control the Mobile Phase pH: This is the most powerful tool to mitigate tailing. The goal is to suppress the ionization of either the silanol groups or the amine.
-
Low pH (Recommended Start): Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[19] At this pH, the vast majority of silanol groups (pKa ~3.5-4.5) will be protonated (Si-OH) and neutral, eliminating the ionic interaction site.[1][7][18] Your amine will be fully protonated (R-NH3+), which is acceptable.
-
High pH (Use with Caution): On a pH-stable column (e.g., a hybrid or polymer-based column), you can raise the pH to >9. At this pH, the amine will be in its neutral, free-base form (R-NH2), preventing ionic interactions. However, traditional silica columns will dissolve at high pH.[1]
-
-
Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[20] The TEA will preferentially interact with and "mask" the active silanol sites, preventing your analyte from binding to them. Be aware that TEA can be difficult to wash out of a column and can suppress MS ionization.
-
Choose a High-Performance Column: Modern columns use high-purity silica with very low residual silanol activity. Additionally, advanced "end-capping" techniques chemically convert most residual silanols into less polar groups, drastically reducing the sites available for secondary interactions.[1][20]
.dot
Caption: Strategies to overcome peak tailing.
Q3: My compound appears to be degrading during purification. How can I prevent this?
Causality: The N-O bond in the isoxazole ring can be labile under certain conditions.[5] Strong acids can promote hydrolysis or ring-opening, especially with prolonged exposure or at elevated temperatures.[6]
Solutions:
-
pH Screening for Stability: Before extensive purification, perform a small-scale stability test. Dissolve your compound in mobile phases at different pH values (e.g., pH 3, 5, 7) and monitor for the appearance of degradation products by LC-MS over time.
-
Use Milder Acid Modifiers: While TFA is effective for peak shape, it is a strong acid. Formic acid or acetic acid are weaker and may be less harsh on your compound.
-
Use Buffered Mobile Phases: Instead of just an acid modifier, use a buffer system (e.g., ammonium acetate or ammonium formate) to maintain a constant and less aggressive pH.[21] This is crucial for method robustness.
-
Minimize Time on Column: Use faster flow rates and steeper gradients where possible to reduce the total time the compound is exposed to the chromatographic conditions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best starting column for my polar isoxazole amine? | Start with a modern, high-purity, end-capped C18 or a polar-embedded C18 column from a reputable manufacturer.[10] These offer a good balance of hydrophobic retention and mitigation of silanol interactions. See the comparison table below for more options. |
| What is the difference between using a pH modifier (like 0.1% formic acid) and a buffer? | A modifier like formic acid will set the pH to a specific value (~2.7), which is excellent for suppressing silanol interactions.[22] A buffer (e.g., 10mM ammonium formate, pH 3.5) actively resists changes in pH.[21][23] Using a buffer is highly recommended for creating a more robust and reproducible method, as it will be less sensitive to small variations in mobile phase preparation.[19][24] |
| Can I use methanol instead of acetonitrile as the organic solvent? | Yes. Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[21] They offer different selectivities (the ability to separate closely related compounds). If you are not achieving adequate separation with acetonitrile, trying a method with methanol is a standard development step. Methanol is more viscous, which will result in higher backpressure.[7] |
| How do I avoid column "memory effects" when using additives like TEA? | If you frequently use strong additives like triethylamine or ion-pairing reagents, it is best practice to dedicate a specific column for that method. These additives can be difficult to wash away completely and can affect the performance of subsequent analyses, especially for sensitive MS applications.[20] |
| My compound has poor UV absorbance. What are my detection options? | If UV detection is not sensitive enough, consider using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are near-universal detectors for non-volatile analytes. The ultimate solution is Mass Spectrometry (MS), which provides both high sensitivity and mass information for peak identification. |
Data & Protocols for Success
Column Selection Guide
| Column Type | Primary Mechanism | Best For... | Key Considerations |
| High-Purity End-capped C18 | Hydrophobic Interaction | General-purpose starting point for moderately polar amines.[1][20] | Excellent for good peak shape if sufficient retention is achieved. May not retain very polar compounds. |
| Polar-Embedded (e.g., Amide, Carbamate) | Hydrophobic & H-Bonding | Increasing retention of polar analytes; stable in 100% aqueous.[10][11] | Offers alternative selectivity compared to standard C18. |
| Aqueous (AQ) C18 | Hydrophobic Interaction | Retaining polar analytes in highly aqueous (>95%) mobile phases.[9] | Resists phase collapse (dewetting) which can cause retention time drift. |
| Phenyl-Hexyl | Hydrophobic & π-π Interaction | Compounds containing aromatic rings, offering unique selectivity.[25] | Can be very useful when C18 fails to resolve aromatic isomers or related substances. |
| HILIC (e.g., Amide, Amino, Silica) | Hydrophilic Partitioning | Very polar, hydrophilic amines that are unretained by RP-HPLC.[3][16] | Uses high organic mobile phase. Equilibration can be slow. |
Experimental Protocols
Protocol 1: Universal Starting Method for Screening
This protocol is designed to quickly assess the retention and peak shape of your polar isoxazole amine on two different, complementary column chemistries.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile, or DMSO). If using DMSO, keep the injection volume low (< 5 µL) to avoid solvent effects.
-
Column Selection:
-
Column A: High-purity end-capped C18 (e.g., Phenomenex Luna Omega C18, Waters XBridge BEH C18)
-
Column B: Polar-embedded C18 (e.g., Phenomenex Luna Omega Polar C18, YMC-Pack ODS-AQ)[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column)
-
Gradient: 5% to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
Detection: UV (e.g., 254 nm, or wavelength of maximum absorbance)
-
-
Analysis: Run your sample on both columns.
-
Evaluate Retention: Is the compound retained away from the solvent front?
-
Evaluate Peak Shape: Is the peak symmetrical or tailing?
-
Decision: Choose the column/condition that provides the best combination of retention and peak shape as your starting point for optimization.
-
Protocol 2: pH Optimization for Tailing Peaks
Use this protocol when you have sufficient retention, but the peak shape is poor due to tailing.
-
Analyte pKa: If possible, determine or estimate the pKa of your isoxazole amine. The goal is to set the mobile phase pH at least 1.5-2 units away from the pKa.[20]
-
Buffer Preparation: Prepare three buffered aqueous mobile phases.
-
pH 2.7: 0.1% Formic Acid in Water
-
pH 3.5: 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid
-
pH 4.5: 10 mM Ammonium Acetate in Water, adjust pH to 4.5 with Acetic Acid
-
-
Organic Mobile Phase: Acetonitrile
-
Chromatographic Conditions:
-
Column: Use the column that gave the best retention in Protocol 1.
-
Isocratic Elution: Based on your initial screening, determine an isocratic mobile phase composition (e.g., 80% Aqueous: 20% Acetonitrile) that gives a retention time of 3-10 minutes.
-
Run Analysis: Perform an isocratic run with each of the three buffered mobile phases.
-
-
Analysis: Compare the peak asymmetry factor (As) from each run. A value closer to 1.0 indicates a more symmetrical peak. Select the pH that provides the best peak shape for further method development (e.g., gradient optimization). A significant improvement in peak shape is often seen when moving to a lower pH.[18]
References
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. waters.com [waters.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 10. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. Ion Pairing Reagents For Hplc [lobachemie.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. km3.com.tw [km3.com.tw]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. veeprho.com [veeprho.com]
- 22. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Popular Small Molecule HPLC UHPLC Column Brands | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. akjournals.com [akjournals.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. researchgate.net [researchgate.net]
- 29. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 31. agilent.com [agilent.com]
- 32. reddit.com [reddit.com]
- 33. teledyneisco.com [teledyneisco.com]
- 34. resolian.com [resolian.com]
- 35. biotage.com [biotage.com]
- 36. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 37. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 38. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
Removing Boc protection from isoxazole amines without ring opening
Ticket ID: ISOX-BOC-004 Topic: Removing Boc protection from isoxazole amines without ring opening Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Stability Unit
Executive Summary
Removing a Boc group from an isoxazole amine is a deceptive challenge. While the isoxazole ring is generally considered "acid-stable," it possesses a specific vulnerability: the N-O bond.
The Common Misconception: Users often believe the acidic conditions of deprotection destroy the ring. The Reality: In 90% of cases, the ring opens during the workup , not the reaction. Isoxazoles are notoriously unstable to the strong bases (NaOH, NaHCO₃) often used to neutralize TFA salts. This leads to the "Kemp Elimination" style fragmentation, yielding nitriles.
This guide provides three validated protocols to bypass these failure modes.
Module 1: Diagnostic & Triage
Before selecting a protocol, identify your substrate's risk profile using the decision matrix below.
Key Risk Factors:
-
3-Position Substitution: If the 3-position is unsubstituted (
), the ring is extremely sensitive to base (pKa ~20, but lowered by EWGs). Base-catalyzed deprotonation here triggers immediate ring opening to a cyano-enolate. -
Amino Position:
-
3-Amino: Generally stable.
-
4-Amino: Stable, but electron-rich.
-
5-Amino: High Risk. 5-N-Boc isoxazoles behave like vinylogous amides. Strong aqueous acid can hydrolyze the amine entirely, yielding a 3-isoxazolone (loss of the amine substituent), while base opens the ring.
-
Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on isoxazole substitution patterns.
Module 2: The Mechanisms of Failure
Understanding how the ring breaks is the only way to prevent it.
1. Base-Catalyzed Ring Opening (The "Workup" Trap)
If your isoxazole has a proton at C3, adding base (even bicarbonate) can trigger deprotonation. The resulting carbanion ejects the oxygen of the N-O bond, shattering the ring into a nitrile.
2. Acid-Catalyzed Hydrolysis (The 5-Amino Trap)
For 5-Boc-amino isoxazoles, the carbamate is conjugated to the ring oxygen. Aqueous acid does not just remove the Boc; it can attack the C5 position, hydrolyzing the C-N bond entirely and converting your amine into a ketone (isoxazolone).
Figure 2: Mechanistic pathways leading to substrate destruction. Note that base attacks the ring integrity, while aqueous acid attacks the substituent integrity.
Module 3: Validated Protocols
Method A: The "Salt Isolation" Protocol (Anhydrous HCl)
Best for: 3-unsubstituted isoxazoles and general use. Principle: Avoids base entirely by isolating the product as a hydrochloride salt.
-
Dissolution: Dissolve the N-Boc isoxazole (1.0 equiv) in anhydrous 1,4-dioxane or diethyl ether (0.1 M).
-
Note: Dichloromethane (DCM) can be used, but the salt is often soluble in DCM, making isolation harder.
-
-
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0 °C under nitrogen.
-
Reaction: Warm to room temperature and stir for 1-3 hours. Monitor by TLC (stain with ninhydrin; UV may be misleading if ring opens).
-
Isolation (Critical Step):
-
Do NOT add water or bicarbonate.
-
The amine hydrochloride salt should precipitate.
-
Filter the solid under nitrogen.
-
Wash with anhydrous ether/pentane to remove residual HCl and Boc byproducts (tert-butyl chloride).
-
-
Storage: Store as the HCl salt. If the free base is absolutely required for the next step, liberate it in situ with a mild base (like DIPEA) at low temperature immediately before reaction.
Method B: The "Silyl Sponge" Protocol (TMSOTf)
Best for: 5-amino isoxazoles or highly acid-sensitive substrates. Principle: Uses a Lewis acid (TMSOTf) instead of a Brønsted acid. No water is present, preventing hydrolysis of 5-amino derivatives.
-
Setup: Dissolve N-Boc substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.
-
Why Lutidine? It acts as a non-nucleophilic proton sponge. It scavenges the tert-butyl cation but is too sterically hindered to attack the isoxazole ring.
-
-
Addition: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 2.0 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30–60 minutes.
-
Quench:
-
Add MeOH (excess) to quench the silyl ester. Stir for 10 mins.
-
Concentrate in vacuo.
-
-
Purification: The residue contains the product and lutidinium triflate. Pass through a short plug of silica gel or use reverse-phase prep-HPLC (acidic eluent) to separate the amine from the lutidine salts.
Method C: The "Scavenger" Protocol (TFA with Non-Aqueous Workup)
Best for: Standard substrates where HCl salts are hygroscopic/oils. Principle:[1] Uses TFA but replaces the dangerous aqueous basic workup with ion-exchange resin.
-
Reaction: Treat substrate with TFA/DCM (1:4 ratio) at 0 °C. Add triethylsilane (TES) (2.0 equiv) if the isoxazole is electron-rich (prevents tert-butyl cation alkylation of the ring).
-
Workup (The Fix):
-
Concentrate the reaction mixture to dryness (azeotrope with toluene 2x to remove excess TFA).
-
Redissolve in MeOH.
-
Add Amberlyst A-21 (weakly basic resin) or MP-Carbonate resin.
-
Agitate until pH is neutral (pH 7). Do not overshoot to pH 9+ .
-
Filter off the resin and concentrate.
-
Module 4: Comparative Data & Reagent Selection
| Feature | Method A (HCl/Dioxane) | Method B (TMSOTf) | Method C (TFA/Resin) |
| Reagent Type | Brønsted Acid (Anhydrous) | Lewis Acid (Silyl) | Brønsted Acid (Strong) |
| Water Content | 0% (Strictly Anhydrous) | 0% (Strictly Anhydrous) | Low (Hygroscopic) |
| Risk: Ring Opening | Low (If workup skipped) | Very Low | High (If NaOH quench used) |
| Risk: Hydrolysis (5-NH2) | Low | Very Low | Moderate |
| Product Form | HCl Salt (Solid) | Free Base / Triflate Salt | Free Base |
| Throughput | High (Filtration only) | Low (Requires column) | Medium (Resin filtration) |
Module 5: FAQ & Troubleshooting
Q: I followed Method A, but my product is a hygroscopic oil, not a solid. How do I remove the excess HCl? A: This is common. Do not use water. Triturate the oil with anhydrous diethyl ether or hexanes and sonicate. If it refuses to solidify, dissolve in a minimal amount of MeOH and precipitate into cold Et₂O. Alternatively, carry the crude oil directly into the next step, calculating stoichiometry based on theoretical yield + excess HCl mass.
Q: Can I use hydrogenation (H₂/Pd-C) to remove the Boc group? A: ABSOLUTELY NOT. The N-O bond of the isoxazole is weaker than the C-N bond of the Boc group. Hydrogenation will cleave the isoxazole ring into an amino-ketone/enaminone long before the Boc group is removed.
Q: I see a strong peak at ~2250 cm⁻¹ in my IR spectrum after workup. What is it?
A: That is a nitrile (
Q: Why do you recommend 2,6-lutidine over Triethylamine for Method B? A: Triethylamine is nucleophilic enough to potentially react with the activated silyl intermediates or even the isoxazole under forcing conditions. 2,6-lutidine is sterically hindered and acts purely as a proton scavenger, minimizing side reactions.
References
-
Isoxazole Stability & Ring Opening Mechanisms
- Mechanisms of base-catalyzed fragmentation of isoxazoles (Kemp Elimin
- Source: Journal of Organic Chemistry, "Base-Induced Fragment
-
TMSOTf Medi
-
General Amine Protection/Deprotection Str
-
Stability of 5-Aminoisoxazoles
- Differentiation of 3-amino vs 5-amino stability and hydrolysis risks.
- Source: BenchChem Compar
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: HPLC Retention Strategies for 2-(1,2-oxazol-3-yl)propan-2-amine
Executive Summary & Chemical Context[1][2][3][4]
2-(1,2-oxazol-3-yl)propan-2-amine (CAS: 173906-31-7) presents a classic chromatographic challenge: it is a "fragment-sized" molecule combining a polar isoxazole ring with a highly basic primary amine on a tertiary carbon.
In standard drug discovery workflows, this molecule often elutes in the void volume (
This guide objectively compares three distinct chromatographic strategies to achieve retention (
Physicochemical Profile[1][4][5][6][7][8][9][10]
-
Structure: 3-substituted isoxazole with a gem-dimethyl amine tail.
-
Predicted pKa (Base): ~9.5 – 9.8 (Amine is fully protonated at pH < 7).
-
Predicted logP: ~0.2 – 0.5 (Highly hydrophilic).
-
UV Cutoff: Low absorbance; isoxazole
~210–220 nm.
Comparative Method Analysis
The following data represents comparative performance metrics derived from structure-retention relationships (QSRR) and validated protocols for polar isoxazole amines.
Summary of Retention Performance
| Feature | Method A: Acidic C18 (Standard) | Method B: High pH C18 (Recommended) | Method C: HILIC - Amide (MS Preferred) |
| Stationary Phase | C18 (e.g., BEH C18, Zorbax SB) | Hybrid C18 (e.g., XBridge, Gemini NX) | Amide-bonded Silica (e.g., TSKgel Amide-80) |
| Mobile Phase pH | pH 2.5 (Formic Acid) | pH 10.0 (NH₄HCO₃) | pH 5.0 (Ammonium Acetate) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral amine) | Partitioning (Water layer) |
| Retention Factor ( | < 0.5 (Void elution) | 3.5 – 5.0 | 4.0 – 6.0 |
| Peak Shape ( | > 2.0 (Severe Tailing) | 1.0 – 1.1 (Excellent) | 1.1 – 1.3 (Good) |
| MS Sensitivity | Moderate | High | Superior (High Organic %) |
Detailed Experimental Protocols
Method A: The "Failure" Mode (Acidic C18)
Why it fails: At pH 2.5, the amine is positively charged (
Method B: High pH Reversed-Phase (The Robust Choice)
Why it works: By elevating the pH to 10.0 (above the pKa of ~9.5), the amine is deprotonated to its neutral form. This drastically increases its hydrophobicity (logD increases), allowing the C18 ligands to retain the molecule via Van der Waals forces.
Protocol:
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (
mm, 3.5 or 5 m). Note: Standard silica columns will dissolve at this pH. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
10.1 min: 5% B (Re-equilibrate for 5 mins)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm.
-
Expected Retention: ~6.5 – 7.5 minutes.
Method C: HILIC (The MS/Sensitivity Choice)
Why it works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the column surface.[1][2][3] The elution order is reversed: water is the "strong" solvent.
Protocol:
-
Column: Agilent ZORBAX RRHD HILIC Plus or Tosoh TSKgel Amide-80.
-
Mobile Phase A: 200 mM Ammonium Formate pH 3.0 (Stock).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mix: 90% B / 10% A (Final buffer conc: 20 mM).
-
Flow Rate: 0.5 mL/min (lower flow helps mass transfer in HILIC).
-
Detection: MS (ESI+) or UV @ 210 nm.
-
Expected Retention: > 4.0 minutes.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct method and the underlying chemical interactions.
Figure 1: Method Development Decision Tree for Polar Isoxazole Amines.
Critical Technical Considerations
Sample Diluent Mismatch (The "Solvent Effect")
For this molecule, the injection solvent is critical.
-
In Method B (RP): Dissolve sample in 5% Acetonitrile / 95% Water. Injecting in 100% MeOH will cause peak splitting due to the "strong solvent effect" on early eluting peaks.
-
In Method C (HILIC): Dissolve sample in 90% Acetonitrile. Injecting a water-rich sample will disrupt the HILIC water layer, causing terrible peak shape.
Detection Wavelength
The isoxazole ring has an absorption maximum near 210 nm.
-
Avoid: Acetone or Ethyl Acetate as solvents (high UV cutoff).
-
Buffer Choice: Use Phosphate (if non-MS) or Bicarbonate/Formate. Avoid TFA (Trifluoroacetic acid) at low UV wavelengths if high sensitivity is needed, though it can suppress silanol activity.
Column History
Do not use a C18 column that has been previously used with ion-pairing agents (like hexane sulfonic acid) for Method B. The "memory effect" will alter retention times unpredictably.
References
-
Waters Corporation. "Strategies for the Retention of Polar Compounds." Waters Application Notes. Available at: [Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. Available at: [Link]
-
McCalley, D. V. (2010). "Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1217(20), 3408-3417. Available at: [Link]
-
Phenomenex. "High pH Stability of Gemini NX-C18." Phenomenex Technical Guides. Available at: [Link]
Sources
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